molecular formula C8H11N5O3 B049975 5-(1-Aziridinyl)-3-nitro-1-(3-oxo-1-butyl)-1,2,4-triazole CAS No. 118648-66-1

5-(1-Aziridinyl)-3-nitro-1-(3-oxo-1-butyl)-1,2,4-triazole

Cat. No. B049975
M. Wt: 225.2 g/mol
InChI Key: IIBYIUDIVZPZKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-Aziridinyl)-3-nitro-1-(3-oxo-1-butyl)-1,2,4-triazole, commonly known as AZT, is a synthetic compound that has been extensively studied for its potential applications in the field of cancer treatment. AZT is a triazole derivative that has been shown to possess anti-tumor activity, making it a promising candidate for the development of new cancer therapies.

Mechanism Of Action

The mechanism of action of AZT is not fully understood. However, it is believed that AZT exerts its anti-tumor activity by inducing DNA damage and inhibiting DNA synthesis. This leads to cell cycle arrest and apoptosis, ultimately resulting in the death of cancer cells.

Biochemical And Physiological Effects

AZT has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage, inhibit DNA synthesis, and induce cell cycle arrest and apoptosis. AZT has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of AZT is its anti-tumor activity. This makes it a promising candidate for the development of new cancer therapies. However, one of the main limitations of AZT is its potential toxicity. AZT has been shown to have toxic effects on normal cells, which can limit its use in cancer treatment.

Future Directions

There are a number of future directions for research on AZT. One area of research is the development of new AZT derivatives that are less toxic and more effective in treating cancer. Another area of research is the identification of biomarkers that can predict the response of cancer cells to AZT treatment. Additionally, research is needed to better understand the mechanism of action of AZT and to identify potential drug targets for the development of new cancer therapies.

Synthesis Methods

The synthesis of AZT involves the reaction of 1,2,4-triazole with butyraldehyde and nitromethane, followed by the addition of aziridine. The resulting compound is then purified through a series of chromatographic techniques to obtain pure AZT.

Scientific Research Applications

AZT has been extensively studied for its potential applications in the field of cancer treatment. It has been shown to possess anti-tumor activity in a variety of cancer cell lines, including breast, lung, and colon cancer. AZT has also been shown to be effective in inhibiting tumor growth in animal models of cancer.

properties

CAS RN

118648-66-1

Product Name

5-(1-Aziridinyl)-3-nitro-1-(3-oxo-1-butyl)-1,2,4-triazole

Molecular Formula

C8H11N5O3

Molecular Weight

225.2 g/mol

IUPAC Name

4-[5-(aziridin-1-yl)-3-nitro-1,2,4-triazol-1-yl]butan-2-one

InChI

InChI=1S/C8H11N5O3/c1-6(14)2-3-12-8(11-4-5-11)9-7(10-12)13(15)16/h2-5H2,1H3

InChI Key

IIBYIUDIVZPZKG-UHFFFAOYSA-N

SMILES

CC(=O)CCN1C(=NC(=N1)[N+](=O)[O-])N2CC2

Canonical SMILES

CC(=O)CCN1C(=NC(=N1)[N+](=O)[O-])N2CC2

Other CAS RN

118648-66-1

synonyms

5-(1-aziridinyl)-3-nitro-1-(3-oxo-1-butyl)-1,2,4-triazole
RB 6162
RB-6162

Origin of Product

United States

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